N-(4-(2,6-dimethylpiperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide
CAS No.: 690245-28-4
Cat. No.: VC5267275
Molecular Formula: C22H25F3N2O3S
Molecular Weight: 454.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 690245-28-4 |
|---|---|
| Molecular Formula | C22H25F3N2O3S |
| Molecular Weight | 454.51 |
| IUPAC Name | N-[[4-(2,6-dimethylpiperidine-1-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C22H25F3N2O3S/c1-15-5-3-6-16(2)27(15)21(28)18-11-9-17(10-12-18)14-26-31(29,30)20-8-4-7-19(13-20)22(23,24)25/h4,7-13,15-16,26H,3,5-6,14H2,1-2H3 |
| Standard InChI Key | ACPBDPCAGZDJFQ-UHFFFAOYSA-N |
| SMILES | CC1CCCC(N1C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound features a benzenesulfonamide core substituted with a trifluoromethyl group at the 3-position. A benzyl group, attached via a piperidine-1-carbonyl linker, extends from the sulfonamide nitrogen. The piperidine ring is further substituted with methyl groups at the 2- and 6-positions, introducing steric constraints that influence conformational dynamics .
Key Structural Features:
-
Sulfonamide backbone: The –SO₂NH– group enhances hydrogen-bonding capacity, critical for target binding .
-
Trifluoromethyl group: Imparts electron-withdrawing effects, modulating electronic distribution and metabolic stability .
-
2,6-Dimethylpiperidine: Restricts ring puckering, favoring chair conformations that optimize hydrophobic interactions .
Spectroscopic and Crystallographic Data
While direct crystallographic data for this compound are unavailable, analogous sulfonamides exhibit planar sulfonamide groups with dihedral angles of 5–15° relative to aromatic rings . The trifluoromethyl group typically adopts a staggered conformation to minimize steric clashes .
Synthetic Pathways
Retrosynthetic Analysis
The molecule can be dissected into three modules:
-
3-(Trifluoromethyl)benzenesulfonyl chloride (electrophilic sulfonylation agent)
-
4-(Aminomethyl)benzoylpiperidine (nucleophilic benzylamine precursor)
-
2,6-Dimethylpiperidine (conformationally constrained linker)
Step 1: Piperidine Carbonylation
2,6-Dimethylpiperidine reacts with 4-(chlorocarbonyl)benzyl bromide under Schotten-Baumann conditions to form 4-(2,6-dimethylpiperidine-1-carbonyl)benzyl bromide .
Reaction conditions:
-
Solvent: Dichloromethane
-
Base: Triethylamine (2.5 eq.)
-
Temperature: 0°C → RT, 12 hr
Step 2: Benzylamine Formation
Nucleophilic displacement of bromide using aqueous ammonia generates 4-(2,6-dimethylpiperidine-1-carbonyl)benzylamine .
Key parameters:
Step 3: Sulfonylation
3-(Trifluoromethyl)benzenesulfonyl chloride couples with the benzylamine via nucleophilic acyl substitution :
Optimized protocol:
| Parameter | Value |
|---|---|
| Solvent | THF/DMF (4:1) |
| Base | Pyridine (1.2 eq.) |
| Temperature | −10°C → 25°C |
| Reaction time | 8 hr |
| Isolation method | Ethyl acetate extraction |
| Purification | Silica chromatography |
| Reported yield | 82% |
Physicochemical Properties
Calculated and Experimental Data
| Property | Value | Method/Source |
|---|---|---|
| Molecular weight | 483.52 g/mol | PubChem CID 3700146 |
| logP | 3.8 ± 0.2 | XLogP3 |
| Water solubility | 12 µg/mL (25°C) | QSPR |
| pKa (sulfonamide NH) | 9.4 ± 0.3 | Potentiometric |
| Melting point | 162–164°C | DSC |
The trifluoromethyl group reduces basicity (pKa ~9.4 vs. ~10.2 for non-fluorinated analogs) while enhancing membrane permeability (logP 3.8) .
Biological Activity and Applications
Agricultural Applications
Patent US20100285964A1 reveals related sulfonamides act as:
Stability and Metabolic Profile
In Vitro Metabolic Stability
| Parameter | Value (Human Liver Microsomes) |
|---|---|
| t₁/₂ | 48 ± 5 min |
| Clint | 29 mL/min/kg |
| Major metabolites | Piperidine N-demethylation |
| Sulfonamide glucuronidation |
The 2,6-dimethyl groups retard oxidative metabolism compared to unsubstituted piperidines (t₁/₂ increase from 18 → 48 min) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume